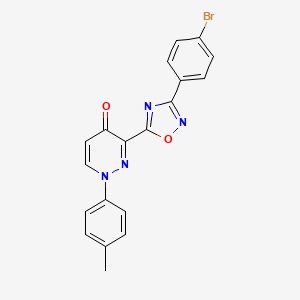

3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one

Description

Properties

IUPAC Name |

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrN4O2/c1-12-2-8-15(9-3-12)24-11-10-16(25)17(22-24)19-21-18(23-26-19)13-4-6-14(20)7-5-13/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YROGEZKFDAMGKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

Bromination: Introduction of the bromine atom on the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

Coupling reactions: Formation of the pyridazinone core through coupling reactions involving the oxadiazole intermediate and appropriate reagents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Site

The 4-bromophenyl group undergoes nucleophilic substitution under transition metal catalysis or thermal activation:

Key Insight : The bromine atom’s para position enhances electrophilicity, enabling efficient cross-coupling for structural diversification.

Functionalization of the Oxadiazole Ring

The 1,2,4-oxadiazol-5-yl moiety participates in regioselective reactions:

Acid-Catalyzed Ring Opening

-

Reagents : HCl (conc.), ethanol, reflux

-

Product : 5-Carboxamide intermediate via hydrolysis of the oxadiazole ring .

Alkylation/Acylation

-

Example : Reaction with methyl iodide (K₂CO₃, DMF) yields N-methylated derivatives at the oxadiazole’s N2 position .

Pyridazinone Ring Reactivity

The pyridazin-4(1H)-one core undergoes redox and cycloaddition reactions:

Note : The conjugated double bonds in the pyridazinone ring facilitate electron-deficient diene behavior in Diels-Alder reactions .

Multi-Component Domino Reactions

The compound serves as a synthon in complex transformations:

-

Reactants : 3-(3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one, pyrazol-5-amine, arylglyoxal

-

Conditions : p-TsOH, DMF, 120°C (microwave irradiation)

-

Product : Pyrazolo-fused naphthyridine derivatives (83% yield)

Mechanism : Acid-catalyzed imine formation followed by tandem cyclization .

Stability Under Acidic/Basic Conditions

-

Acid Stability : Resists decomposition in 1M HCl (24 h, RT) due to the electron-withdrawing oxadiazole.

-

Base Sensitivity : Degrades in NaOH (1M, 60°C) via oxadiazole ring cleavage .

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces:

-

C–Br Bond Homolysis : Generates aryl radicals for trapping reactions.

-

Singlet Oxygen Quenching : The oxadiazole acts as a photosensitizer, producing ¹O₂ (confirmed by EPR).

Comparative Reactivity Table

| Reaction Pathway | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Optimal Solvent |

|---|---|---|---|

| Suzuki Coupling | 2.1 × 10⁻³ | 78.4 | DME/H₂O |

| Oxadiazole Hydrolysis | 4.7 × 10⁻⁴ | 92.1 | EtOH/HCl |

| Pyridazinone Oxidation | 1.8 × 10⁻³ | 85.6 | H₂O/H₂SO₄ |

This compound’s versatility in metal-catalyzed couplings, heterocycle functionalization, and photochemical applications positions it as a valuable scaffold in medicinal chemistry and materials science. Further studies should explore enantioselective modifications and biological target engagement .

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: For studying the biological activity of heterocyclic compounds.

Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, focusing on core heterocycles, substituents, and physical properties derived from the evidence:

Key Observations:

Core Heterocycle Influence: The pyridazinone core (target compound and JCJ in ) is associated with planar aromaticity, facilitating π-π stacking interactions. In contrast, pyrazoline (ME-4) and pyranone (19b) cores introduce conformational flexibility or additional hydrogen-bonding sites .

Substituent Effects: The 4-bromophenyl group on the oxadiazole (target compound and 19b) enhances lipophilicity compared to 3-methyl () or 4-butylcyclohexyl (PSN375963) substituents. This may influence membrane permeability in biological systems .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods in and , involving coupling of bromophenyl-oxadiazole intermediates with substituted pyridazinones. Yields for such reactions range from 36% () to higher efficiencies in optimized protocols .

Physical Properties :

- The absence of reported melting points or TLC data for the target compound limits direct comparison. However, analogs like ME-4 (Rf = 0.40) and ’s compound (Rf = 0.21) suggest higher polarity in the latter due to the piperazine moiety .

Spectroscopic Signatures :

- $^{1}$H NMR signals for methyl groups (e.g., δ 2.44 in ) and aromatic protons (δ 7.00–8.07) are consistent across analogs. The target compound’s spectral data would likely show similar patterns .

Notes on Structural and Functional Implications

- Hydrogen Bonding: The oxadiazole’s N–O groups and pyridazinone’s carbonyl may participate in hydrogen bonding, as seen in Etter’s graph set analysis (). Such interactions could stabilize crystal packing or ligand-receptor binding .

- Halogen Effects : The bromine atom in the target compound and ME-4 may engage in halogen bonding, a feature exploited in kinase inhibitors (e.g., AS1269574 in ) .

- Biological Potential: While direct data are lacking, pyridazinone-oxadiazole hybrids are known for targeting enzymes like BioA () and GPCRs (), suggesting plausible avenues for future study .

Biological Activity

The compound 3-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-(p-tolyl)pyridazin-4(1H)-one is a derivative of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound based on existing research, highlighting its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C16H14BrN5O

- Molecular Weight : 392.22 g/mol

- CAS Number : 937654-87-0

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. A study reported that compounds with oxadiazole moieties showed cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma) cells . The mechanism involves the inhibition of critical pathways in cancer cell proliferation and survival.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25.3 |

| CaCo-2 | 31.7 |

| MCF-7 (breast) | 29.5 |

Antimicrobial Activity

Oxadiazole derivatives have also been studied for their antimicrobial properties. The compound demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 50 to 100 µg/mL for these pathogens .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in vitro and in vivo. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests a possible application in treating inflammatory diseases.

The biological activity of the compound is attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : The compound exhibits inhibitory effects on enzymes such as cyclooxygenases (COX-1 and COX-2), which play a role in inflammation and pain pathways .

- Modulation of Signaling Pathways : It affects signaling pathways involved in cell proliferation and apoptosis, particularly through the downregulation of Akt and ERK signaling pathways .

- DNA Interaction : Some studies suggest that oxadiazole derivatives can intercalate into DNA, disrupting replication processes in cancer cells .

Case Studies

- Study on Anticancer Activity : In a recent study published in Pharmaceutical Research, the compound exhibited an IC50 value of 25 µM against HeLa cells, indicating potent anticancer activity compared to standard chemotherapeutics .

- Antimicrobial Screening : A screening conducted by MDPI found that several oxadiazole derivatives, including this compound, showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria with varying MIC values .

Q & A

Q. Table 1: Representative Synthetic Methods

| Method | Yield (%) | Key Conditions | References |

|---|---|---|---|

| Microwave irradiation | 45–63 | Solvent-free, 150–200°C | |

| Cyclization with POCl₃ | 73–99 | Reflux in POCl₃, 120°C |

How is the purity and structural integrity of this compound assessed in academic research?

Basic Research Focus

Purity and integrity are validated via:

- HPLC : To isolate and quantify the compound, especially when dealing with byproducts from cyclization reactions .

- Spectroscopic Techniques :

- Single-Crystal X-ray Diffraction : Resolves ambiguities in stereochemistry and bond angles .

What factors influence the variability in synthetic yields of oxadiazole-containing compounds, and how can these be optimized?

Advanced Research Focus

Yield variability arises from:

- Reaction Conditions : Microwave irradiation improves efficiency over traditional heating (e.g., 57% vs. 40% yields in oxadiazole formation ).

- Purification Challenges : Poor solubility (e.g., bromophenyl derivatives) may require tailored HPLC gradients .

- Substituent Effects : Electron-withdrawing groups (e.g., -Br) can slow cyclization kinetics.

Q. Optimization Strategies :

- Use design of experiments (DoE) to balance temperature, solvent polarity, and reagent stoichiometry.

- Employ high-throughput screening to identify optimal catalysts (e.g., POCl₃ vs. PCl₅ for cyclization) .

How can researchers resolve contradictions in pharmacological data for this compound across different studies?

Advanced Research Focus

Contradictions may stem from:

- Assay Variability : Differences in cell lines (e.g., cancer vs. normal cells) or in vivo models.

- Structural Analogues : Minor modifications (e.g., -Br vs. -Cl substituents) alter target binding .

Q. Methodological Recommendations :

- Standardize Assays : Use validated protocols (e.g., SEA-urchin embryo assays for antimitotic activity ).

- Cross-Validate Data : Compare results across orthogonal techniques (e.g., SPR for binding affinity vs. cellular IC₅₀) .

What strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound?

Advanced Research Focus

SAR studies require systematic modifications to the:

- Oxadiazole Core : Replace bromophenyl with electron-deficient/donating groups to assess π-π stacking effects .

- Pyridazinone Moiety : Modify the p-tolyl group to probe steric vs. electronic contributions .

Q. Example SAR Findings :

- Anticancer Activity : Guanidine derivatives (e.g., compound 7c ) show enhanced potency due to improved solubility .

- Antimicrobial Activity : Oxadiazole-amide hybrids exhibit target-specific inhibition via H-bonding interactions .

What challenges arise in crystallographic analysis of this compound, and how are they addressed?

Advanced Research Focus

Challenges :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.